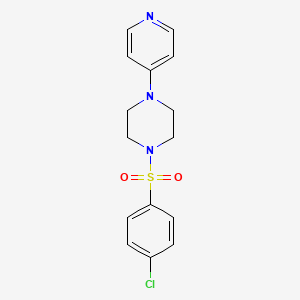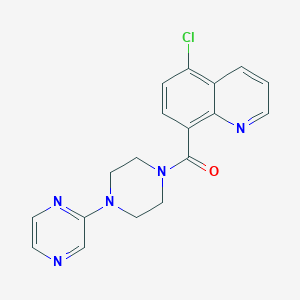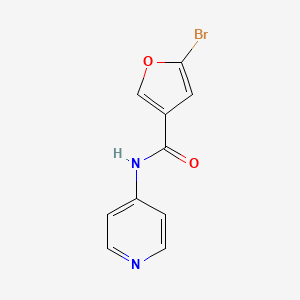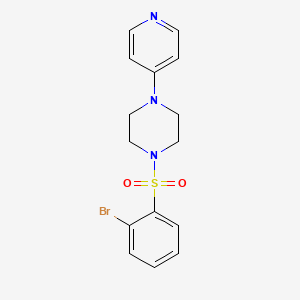
1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine, also known as CSP or PSC-833, is a chemical compound that belongs to the family of piperazine derivatives. CSP has been extensively studied due to its potential as a chemosensitizer, which enhances the efficacy of chemotherapy drugs by inhibiting drug efflux pumps.
Wirkmechanismus
1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine inhibits drug efflux pumps, such as P-glycoprotein, by binding to the ATP-binding site and blocking the ATPase activity of the pump. This results in the accumulation of chemotherapy drugs within the cancer cells, leading to increased cytotoxicity and improved therapeutic efficacy.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine has been shown to cause a decrease in the expression and activity of drug efflux pumps, such as P-glycoprotein, in cancer cells. This leads to increased intracellular accumulation of chemotherapy drugs, which in turn enhances their cytotoxicity and efficacy. 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine has also been shown to have anti-angiogenic and anti-inflammatory effects, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine is its ability to enhance the efficacy of chemotherapy drugs, which may lead to improved therapeutic outcomes in cancer patients. However, 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine has limitations in terms of its toxicity and potential for drug-drug interactions. It is important to carefully monitor the dosage and administration of 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine in order to minimize these risks.
Zukünftige Richtungen
Future research on 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine could focus on its potential as a chemosensitizer in combination with other chemotherapy drugs, as well as its potential in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could explore the mechanisms underlying 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine's anti-angiogenic and anti-inflammatory effects, which may have broader therapeutic implications.
Synthesemethoden
The synthesis of 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine involves the reaction of 1-(4-chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine with a suitable reagent, such as sodium hydride or potassium carbonate, in an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction typically proceeds under reflux conditions and yields 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine has been studied for its potential as a chemosensitizer in the treatment of various types of cancer, including breast cancer, ovarian cancer, and leukemia. In vitro and in vivo studies have shown that 1-(4-Chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine can enhance the cytotoxicity of chemotherapy drugs, such as doxorubicin, paclitaxel, and vincristine, by inhibiting drug efflux pumps, such as P-glycoprotein.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-pyridin-4-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-13-1-3-15(4-2-13)22(20,21)19-11-9-18(10-12-19)14-5-7-17-8-6-14/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZOWRPEKPEIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2,3-dihydroindole-5-carboxamide](/img/structure/B7497046.png)
![5-(cyclopropanecarbonylamino)-3-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B7497049.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B7497050.png)


![N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromofuran-3-carboxamide](/img/structure/B7497077.png)
![N-[(1S)-1-(2,4-difluorophenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7497091.png)

![3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B7497102.png)
![2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide](/img/structure/B7497103.png)

![5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7497121.png)
![1-(5-methoxy-2-methyl-1H-indol-3-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7497126.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one](/img/structure/B7497133.png)